ERK2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Extracellular signal-regulated kinases (ERKs) or classical MAP kinases are widely expressed protein kinase intracellular signaling molecules. They are involved in functions including the regulation of meiosis, mitosis, and postmitotic functions in differentiated cells . Mitogen-activated protein kinase 1 (MAPK1) is also known as extracellular signal-regulated kinase 2 (ERK2) .

Synthesis Analysis

ERK2 is expressed as a HIS-fusion protein and purified by a 3-step chromatographic procedure comprising affinity, ion exchange, and size exclusion chromatography steps . Detailed kinetic analysis revealed that mitogens induce a biphasic activation of ERK1 and ERK2 in fibroblasts, with a rapid and strong burst of kinase activity peaking .Molecular Structure Analysis

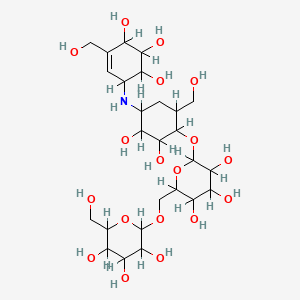

ERK2 conformations, in the forms of active (phosphorylated), inactive (unphosphorylated), and in a complex with its substrate, ribosomal protein S6 kinase alpha-1 (RSK1), have been investigated . Crystal structures of inhibitor complexes with ERK2 reveal systematic shifts in the Gly loop and helix αC .Chemical Reactions Analysis

ERK2 plays a switch role in the regulation of pathways. In the case that this protein kinase is in the active form, all critical regions shift to be prepared to accept the substrate and catalytic action . The viscosity-dependent steady-state kinetic data are combined to establish a kinetic mechanism for the ERK2-catalyzed reaction .Physical And Chemical Properties Analysis

ERK2 undergoes sulfenylation at C159 on its D-recruitment site surface and this modification modulates ERK2 activity differentially between substrates . Computational modeling and mutational analysis suggest a plausible mechanism involving displacement of Sub-D from ERK2’s D-recruitment site (DRS) .Wirkmechanismus

The RAS–RAF–MEK–ERK pathway is the most well-studied of the MAPK cascades and is critical for cell proliferation, differentiation, and survival . Activated ERK1/2 phosphorylates substrates in the cytoplasm or nucleus, and thereby induces expression or activation of specific proteins, leading to regulation of cell proliferation, differentiation, apoptosis, and other processes .

Zukünftige Richtungen

Understanding how the genome and epigenome cooperate in high-grade gliomas will guide the design of future therapeutic strategies that utilize dual inhibition with improved efficacy and overall survival . Another future direction could be to examine whether high levels of ERK2 may be sufficient to drive oligodendrocyte differentiation in OPCs that are retained as immature cells in and around demyelinated lesions .

Eigenschaften

CAS-Nummer |

137632-08-7 |

|---|---|

Produktname |

ERK2 |

Molekularformel |

C17H16N2O3 |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.